5-Sulfamoylisoquinoline-1-carboxylic acid
Description
Properties
IUPAC Name |
5-sulfamoylisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSSIJBRCXYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfamoylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to meet the stringent quality standards required for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 5-Sulfamoylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
5-Sulfamoylisoquinoline-1-carboxylic acid has been investigated for its potential as a therapeutic agent. Its sulfonamide group contributes to its pharmacological properties, making it a candidate for developing new drugs targeting various diseases.
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. Research indicates that 5-sulfamoyl derivatives exhibit activity against certain bacterial strains, making them potential candidates for antibiotic development .
- Anti-inflammatory Properties : Some studies have suggested that isoquinoline derivatives may possess anti-inflammatory effects. This opens avenues for exploring this compound in treating inflammatory diseases .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules.
- Synthesis of Isoquinoline Derivatives : The presence of the carboxylic acid moiety allows for further functionalization, facilitating the synthesis of various isoquinoline derivatives that can exhibit enhanced biological activities .
- Drug Design : As a scaffold in drug design, this compound can be modified to improve pharmacokinetic properties or target specificity. The structural modifications can lead to compounds with improved efficacy against specific biological targets .
Biochemical Assays
This compound is also utilized in biochemical assays due to its ability to interact with biological molecules.
- Enzyme Inhibition Studies : The compound can be employed in studies aimed at understanding enzyme mechanisms and identifying potential inhibitors. Its sulfonamide group is known to interact with active sites of various enzymes, providing insights into enzyme kinetics and inhibition mechanisms .
- Chelation Studies : Isoquinoline derivatives have been studied for their ability to chelate metal ions, which is relevant in the context of metalloproteins and related enzymatic processes. This property can be harnessed in developing chelators for therapeutic applications .
Case Studies and Research Findings
Several research studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific metalloproteins, suggesting potential therapeutic applications. |
| Study 3 | Drug Development | Explored as a scaffold for synthesizing novel anti-inflammatory drugs with improved efficacy. |
Mechanism of Action
The mechanism of action of 5-Sulfamoylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 5-sulfamoylisoquinoline-1-carboxylic acid with its analogs:
*Hypothetical structure inferred from analogs.
Key Observations:
Functional Group Impact: The sulfamoyl group (-SO₂NH₂) in the target compound is expected to increase polarity and hydrogen-bonding capacity compared to the chlorosulfonyl (-SO₂Cl) or chloro (-Cl) groups. This could enhance aqueous solubility and bioavailability. The chlorosulfonyl group in 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid is highly reactive, making it a precursor for sulfonamide synthesis. Its discontinued commercial status suggests challenges in synthesis or stability .
Molecular Weight Trends :
- The sulfamoyl derivative (264.25 g/mol) is heavier than the chloro analog (207.61 g/mol) due to the additional nitrogen and oxygen atoms in the sulfamoyl group.
Amino vs. Sulfamoyl Groups: 5-Aminoquinoline-4-carboxylic acid (CAS: 1378784-66-7) demonstrates how an amino group (-NH₂) at position 5 improves solubility but lacks the sulfonamide’s steric bulk and acidic proton .
Research and Application Potential
- Pharmaceutical Intermediates : The chlorosulfonyl analog’s role as a synthetic intermediate suggests that the sulfamoyl derivative could be tailored for drug discovery, particularly in kinase inhibitors or antimicrobial agents.
- Comparative Reactivity: The sulfamoyl group’s stability and hydrogen-bonding capacity may make it preferable to amino or chloro groups in designing bioactive molecules with improved target binding .
Biological Activity
5-Sulfamoylisoquinoline-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the class of sulfamoyl derivatives, which have been studied for various therapeutic applications, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C11H10N2O4S
- Molecular Weight: 270.27 g/mol
- IUPAC Name: this compound
The presence of the sulfamoyl group is significant as it often contributes to the biological activity of compounds, particularly in enhancing their interaction with biological targets.
Antimicrobial Activity
Research has indicated that sulfamoyl derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain sulfamoyl compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial folate synthesis, which is crucial for their growth and replication.
Table 1: Antimicrobial Activity of Sulfamoyl Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 µg/mL |
| This compound | S. aureus | 32 µg/mL |
| Other sulfamoyl derivatives | Various strains | Varies (typically 8-64 µg/mL) |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Study: Inhibition of COX Enzymes
In a study examining the anti-inflammatory effects of sulfamoyl compounds, it was found that a related compound significantly inhibited COX-2 activity in vitro, suggesting a similar potential for this compound.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Folate Synthesis Inhibition: Similar to traditional sulfonamide antibiotics, this compound may inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.
- Receptor Modulation: The compound may also exhibit activity on G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the isoquinoline core can significantly influence its biological activity.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., -Cl) | Increased potency against bacterial strains |
| Hydroxyl (-OH) | Enhanced solubility and bioavailability |
| Alkyl chains | Altered lipophilicity and permeability |
Q & A
Q. What are the established synthetic routes for 5-Sulfamoylisoquinoline-1-carboxylic acid?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of isoquinoline precursors. Key steps include sulfamoylation at the 5-position and carboxylation at the 1-position. Reaction optimization may require controlled pH conditions (e.g., using anhydrous solvents for sulfonamide coupling) and catalysts like palladium for cross-coupling reactions. Characterization via -NMR, -NMR, and HPLC (purity >95%) is critical for validating intermediate and final products .
Q. How is the purity of this compound assessed in research settings?
Purity is evaluated using chromatographic methods (HPLC or UPLC with UV detection) and spectroscopic techniques. For example, mass spectrometry (HRMS) confirms molecular weight, while -NMR detects residual solvents or byproducts. Researchers should report retention times, integration values, and spectral peaks in supplementary data to ensure reproducibility .
Q. What biological activities have been reported for this compound?
Preliminary studies suggest inhibitory activity against enzymes like carbonic anhydrases or kinases. Assays such as fluorescence-based enzymatic inhibition or cellular viability (e.g., MTT assays) are commonly used. Researchers must specify assay conditions (e.g., substrate concentration, incubation time) and validate results with positive controls .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
Yield optimization involves systematic screening of reaction parameters:
- Temperature : Higher temperatures may accelerate sulfamoylation but risk decomposition.
- Catalysts : Transition metal catalysts (e.g., Pd/C) can enhance coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Use Design of Experiments (DoE) methodologies to identify interactions between variables and reduce trial runs .
Q. How should contradictory data on the compound’s biological activity be resolved?
Contradictions may arise from assay variability or differences in cell lines. Researchers should:
Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?
Reproducibility requires rigorous documentation of:
- Animal models : Species, age, and genetic background.
- Dosing regimens : Route (oral vs. IV), formulation (e.g., solubility enhancers).
- Analytical methods : LC-MS/MS parameters for plasma concentration measurements. Reporting intraclass correlation coefficients (ICC) and coefficients of variation (CV%) for technical replicates enhances reliability .
Q. How can computational modeling improve the design of derivatives targeting specific enzymes?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites. Pair this with QSAR (Quantitative Structure-Activity Relationship) models to prioritize synthetic targets. Validate predictions using site-directed mutagenesis or crystallography .
Methodological Guidance
- Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental details, including supplementary materials for extended datasets .
- Statistical Analysis : Use ANOVA or mixed-effects models to account for batch variability in biological assays. Report 95% confidence intervals for key metrics .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address gaps in literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
